4-(2-(Aminomethyl)-1H-imidazol-5-yl)-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(Aminomethyl)-1H-imidazol-5-yl)-N,N-dimethylaniline is a complex organic compound that features both an imidazole ring and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Aminomethyl)-1H-imidazol-5-yl)-N,N-dimethylaniline typically involves multi-step organic reactions. One common method is the cyclization of amido-nitriles to form substituted imidazoles . This reaction can be catalyzed by nickel and involves the addition of nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2-(Aminomethyl)-1H-imidazol-5-yl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aniline moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
4-(2-(Aminomethyl)-1H-imidazol-5-yl)-N,N-dimethylaniline has several applications in scientific research:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is used in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-(2-(Aminomethyl)-1H-imidazol-5-yl)-N,N-dimethylaniline involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, while the aniline moiety can participate in hydrogen bonding and π-π interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(Aminomethyl)-1H-imidazol-5-yl)aniline
- 4-(2-(Aminomethyl)-1H-imidazol-5-yl)-N-methylaniline
- 4-(2-(Aminomethyl)-1H-imidazol-5-yl)-N,N-diethylaniline
Uniqueness
4-(2-(Aminomethyl)-1H-imidazol-5-yl)-N,N-dimethylaniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions .
Properties
Molecular Formula |
C12H16N4 |
---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
4-[2-(aminomethyl)-1H-imidazol-5-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C12H16N4/c1-16(2)10-5-3-9(4-6-10)11-8-14-12(7-13)15-11/h3-6,8H,7,13H2,1-2H3,(H,14,15) |
InChI Key |
ZZFFDHXCEGJBKO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CN=C(N2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.